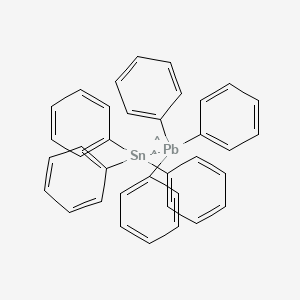
(Triphenylplumbyl)triphenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triphenylplumbyl)triphenylstannane is an organometallic compound that features both lead (plumbyl) and tin (stannane) atoms bonded to phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylplumbyl)triphenylstannane typically involves the reaction of triphenylplumbyl lithium with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Triphenylplumbyl)triphenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylplumbyl oxide and triphenylstannyl oxide, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(Triphenylplumbyl)triphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-metal bonds.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, where it is used to model biological systems involving metal atoms.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and development.
Mecanismo De Acción
The mechanism by which (Triphenylplumbyl)triphenylstannane exerts its effects involves the interaction of its metal centers with various molecular targets. The phenyl groups provide stability and facilitate the compound’s reactivity. The lead and tin atoms can participate in coordination chemistry, forming complexes with other molecules and influencing reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannane: Contains tin bonded to three phenyl groups.
Triphenylplumbyl chloride: Contains lead bonded to three phenyl groups and a chloride atom.
Triphenylsilane: Contains silicon bonded to three phenyl groups.
Uniqueness
(Triphenylplumbyl)triphenylstannane is unique due to the presence of both lead and tin atoms in the same molecule, which imparts distinct chemical properties and reactivity compared to compounds containing only one type of metal atom. This dual-metal characteristic makes it a valuable compound for studying metal-metal interactions and developing new materials .
Propiedades
Número CAS |
87709-55-5 |
|---|---|
Fórmula molecular |
C36H30PbSn |
Peso molecular |
788 g/mol |
InChI |
InChI=1S/6C6H5.Pb.Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; |
Clave InChI |
ZXNWUKCDQOXRIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
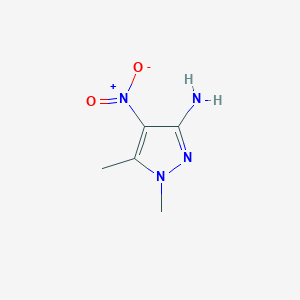
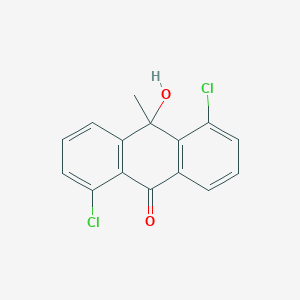
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
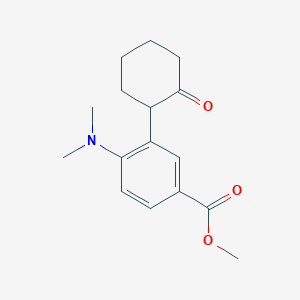
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)

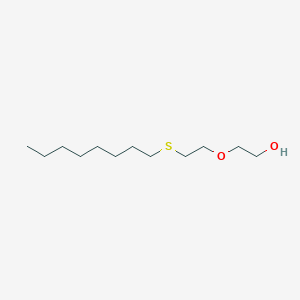
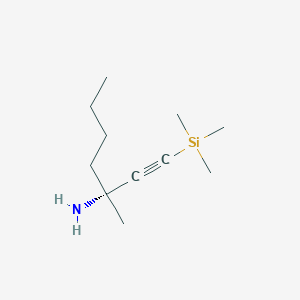
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
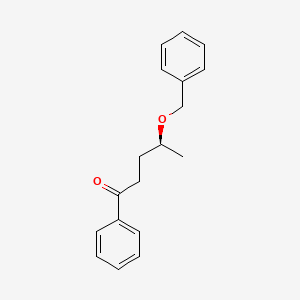
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
